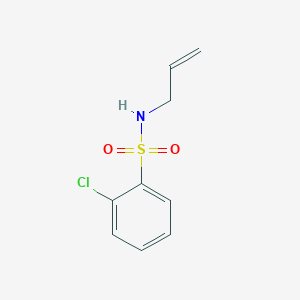
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide, also known as THNAPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In cardiovascular disease, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been found to have vasodilatory effects, which could be beneficial in treating hypertension. In neurological disorders, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
作用机制
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has been found to have a variety of biochemical and physiological effects in the body. In addition to its effects on cancer cells, cardiovascular function, and neurological disorders, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide has also been shown to have anti-inflammatory effects and to modulate the immune response. It has also been found to have antioxidant properties, which could be beneficial in preventing oxidative damage in the body.
实验室实验的优点和局限性
One advantage of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are several potential future directions for research on 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide. One area of interest is its potential use in cancer therapy, particularly in combination with other drugs. Another area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide and to identify any potential side effects or limitations of its use.
In conclusion, 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide is a chemical compound that has shown promise in scientific research for its potential applications in cancer therapy, cardiovascular disease, and neurological disorders. While its mechanism of action is not fully understood, its biochemical and physiological effects make it a promising candidate for further study. Future research should focus on identifying its potential uses in combination with other drugs and in treating specific diseases, as well as further elucidating its mechanism of action.
合成方法
2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide can be synthesized through a multi-step process that involves the reaction of tetralone with hydroxylamine hydrochloride to form 2-(5,6,7,8-tetrahydronaphthalen-1-yl)hydroxylamine. This compound is then reacted with acryloyl chloride to form 2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)acrylic acid, which is further reduced with sodium borohydride to produce 2-(5,6,7,8-Tetrahydronaphthalen-1-ylamino)propanamide.
属性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(13(14)16)15-12-8-4-6-10-5-2-3-7-11(10)12/h4,6,8-9,15H,2-3,5,7H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNADBPYBMBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)

![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)
